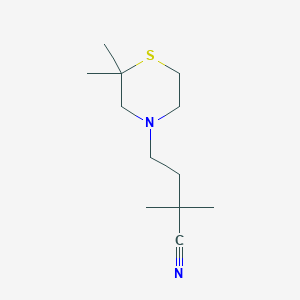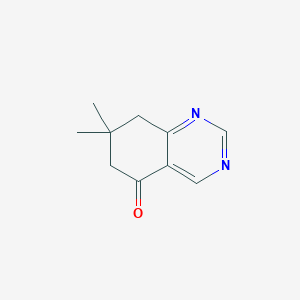
7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is an organic compound belonging to the class of quinazolines. Quinazolines are characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring.
Mechanism of Action
Target of Action
Similar compounds have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that similar compounds selectively and potently inhibit p97 atpase .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been shown to have potent hypoglycemic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5-one: Shares a similar quinazoline structure but with an amino group at the 4-position.
5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene: Contains a chromene ring system and is used as a fluorescent chemosensor.
Uniqueness: 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)3-8-7(9(13)4-10)5-11-6-12-8/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLDTAXTEONBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC=NC=C2C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2522588.png)
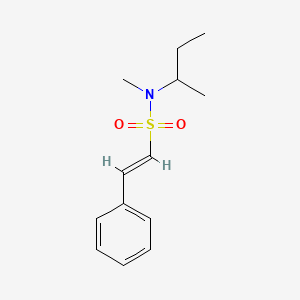
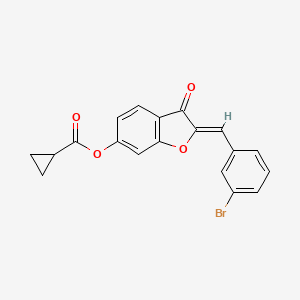
![3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B2522593.png)
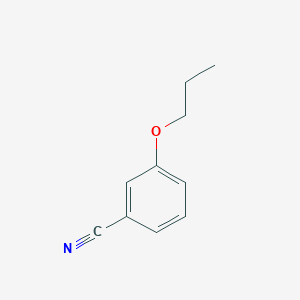
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2522599.png)
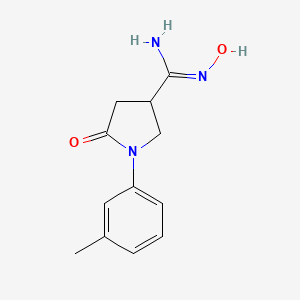

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2522603.png)
![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
![2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2522607.png)
![5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2522608.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)
